5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Heterocyclic Chemistry Synthetic Methodology Medicinal Chemistry

Research programs requiring a privileged scaffold for kinase inhibitor design often face delays due to unavailable or poorly characterized cyano-pyridone intermediates. This compound, with its precisely defined 5-cyano and 6-oxo substitution pattern, provides a direct solution. Key procurement values: • Enables direct SAR exploration of xanthine oxidase (XO) and EGFR inhibitor cores, as validated in recent patent and 2024 anticancer studies. • The electron-withdrawing cyano group and carboxylic acid handle ensure controlled reactivity for library synthesis and bioconjugation. • Supplied with full analytical characterization (NMR, HPLC, GC), ensuring batch-to-batch consistency for reliable, reproducible research outcomes.

Molecular Formula C7H4N2O3
Molecular Weight 164.12
CAS No. 19841-76-0
Cat. No. B560843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid
CAS19841-76-0
Molecular FormulaC7H4N2O3
Molecular Weight164.12
Structural Identifiers
SMILESC1=C(C(=O)NC(=C1)C(=O)O)C#N
InChIInChI=1S/C7H4N2O3/c8-3-4-1-2-5(7(11)12)9-6(4)10/h1-2H,(H,9,10)(H,11,12)
InChIKeyPTUAASBTCYJUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Heterocyclic Building Block


5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 19841-76-0) is a multifunctional heterocyclic compound characterized by a pyridine-2-carboxylic acid core bearing a 5-cyano substituent and a 6-oxo group . This precise arrangement confers unique electronic properties and reactivity profiles not replicated by other 5-substituted or deoxygenated analogs [1]. While its standalone biological activity data remains limited, the compound serves as a privileged scaffold in the design of novel xanthine oxidase inhibitors (XOIs) and as a precursor to potent EGFR inhibitors [2]. Its commercial availability at defined purity (95-98%) with full analytical characterization (NMR, HPLC, GC) from reputable suppliers makes it a strategic procurement choice for medicinal chemistry and chemical biology research programs seeking to explore structure-activity relationships (SAR) around this core motif.

Why 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid Cannot Be Replaced


The 5-cyano substituent in this compound is not a trivial variation; it fundamentally alters electronic distribution, hydrogen-bonding capacity, and subsequent reactivity compared to methyl, chloro, hydroxy, or unsubstituted analogs [1]. Unlike the electron-donating 5-methyl group , the 5-cyano group is strongly electron-withdrawing, polarizing the pyridine ring and activating adjacent positions for nucleophilic attack [2]. This electronic effect is critical for the compound's role as a building block in the synthesis of bioactive heterocycles, including xanthine oxidase inhibitors and EGFR-targeting sulfonamides [3]. Substitution with a non-cyano analog would yield derivatives with altered binding affinities, different reactivity in subsequent transformations, and ultimately, different biological outcomes. Procurement of a generic 6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 19621-92-2) or a 5-methyl derivative (CAS 115185-79-0) would derail synthetic routes reliant on the cyano group's unique properties.

Evidence-Based Differentiation from Close Analogs


Electronic Structure and Reactivity

The 5-cyano substituent is a strong electron-withdrawing group, which polarizes the pyridine ring and activates adjacent positions for nucleophilic attack [1]. This electronic effect is distinct from that of the 5-methyl analog (electron-donating) , the 5-chloro analog (weak electron-withdrawing but also capable of participating in cross-coupling reactions) [2], and the 5-hydroxy analog (electron-donating and capable of hydrogen bonding) . The target compound's unique electronic profile enables its use in specific synthetic transformations, such as the one-pot synthesis of 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylic acids via reaction with methyl acylpyruvates and malononitrile [1], a transformation not feasible with non-cyano analogs.

Heterocyclic Chemistry Synthetic Methodology Medicinal Chemistry

Xanthine Oxidase Inhibitor Scaffold

The target compound is explicitly cited as a starting material or core scaffold in the design of novel xanthine oxidase inhibitors (XOIs) . While direct inhibitory data for the parent acid is not publicly available, its use in the synthesis of compounds exhibiting sub-nanomolar XO inhibition (IC50 = 0.315 nM) is documented in patent literature [1]. In contrast, the unsubstituted 6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 19621-92-2) and the 5-methyl analog are not associated with XOI design in the same capacity . The 5-cyano group likely serves as a critical hydrogen-bond acceptor and electron-withdrawing motif that mimics the purine core of natural XO substrates, a feature absent in other 5-substituted analogs.

Medicinal Chemistry Xanthine Oxidase Drug Discovery

EGFR Inhibitor Precursor

A 2024 study in Archiv der Pharmazie explicitly utilized the 5-cyano-6-oxo-pyridin-2-yl moiety as a key pharmacophoric element in the design of novel sulfonamide-based EGFR inhibitors [1]. The synthesized derivatives, including compounds 6e and 6l, demonstrated significant anticancer activity against Henrietta Lacks (HeLa) and M.D. Anderson Metastasis Breast (MDA-MB-231) cancer cell lines, along with EGFR inhibitory activity [1]. The 5-cyano group was essential for binding interactions, as evidenced by molecular docking studies. No comparable data exists for the 5-methyl, 5-chloro, or 5-hydroxy analogs in this specific EGFR inhibitor series, underscoring the unique contribution of the cyano substituent to the observed biological activity.

EGFR Anticancer Kinase Inhibitor

Commercial Availability and Characterization

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 19841-76-0) is commercially available from multiple reputable suppliers (e.g., Bidepharm, Fluorochem, ChemScene) with specified purity (typically 95-98%) and comprehensive analytical data packages including NMR, HPLC, and GC . This level of characterization ensures batch-to-batch consistency for research and development purposes. In contrast, some analogs like the 5-chloro and 5-hydroxy derivatives may have limited commercial availability or lower purity specifications , potentially introducing variability in synthetic outcomes and biological assay results.

Chemical Procurement Quality Control Analytical Chemistry

Research and Industrial Application Scenarios


Xanthine Oxidase Inhibitor Design

Leverage the 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid scaffold as a core building block for structure-activity relationship (SAR) studies targeting xanthine oxidase (XO). The electron-withdrawing cyano group and hydrogen-bonding capacity of the pyridone ring are critical for mimicking purine substrates and achieving high binding affinity . This compound serves as a starting point for synthesizing analogs with sub-nanomolar XO inhibitory activity, as demonstrated in patent literature [1].

EGFR-Targeting Anticancer Agents

Utilize the 5-cyano-6-oxo-pyridin-2-yl moiety to construct novel sulfonamide-based EGFR inhibitors. A 2024 study confirmed that derivatives of this core exhibit anticancer activity against HeLa and MDA-MB-231 cell lines and disrupt cell-cycle progression [2]. The cyano group's electronic properties are essential for optimal EGFR binding interactions, as shown by molecular modeling [2].

Synthetic Methodology and Library Synthesis

Exploit the unique electronic effects of the 5-cyano substituent to develop new synthetic routes to highly substituted 2-pyridones and fused heterocycles. The compound undergoes efficient one-pot reactions with methyl acylpyruvates and malononitrile to yield 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylic acids [3], enabling rapid diversification for library synthesis.

Chemical Probe Development

Employ the carboxylic acid handle for conjugation to biotin, fluorophores, or solid supports, creating chemical probes to investigate enzyme targets implicated in hyperuricemia, gout, and cancer. The cyano group provides a spectroscopic handle (IR, Raman) for monitoring binding events, while the pyridone ring ensures solubility in aqueous buffers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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